5-Iodo-2-methylbenzoic acid
Overview
Description
5-Iodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H7IO2 and a molecular weight of 262.05 g/mol . It is a white to off-white crystalline powder with a melting point of 176-179°C . This compound is utilized in various medical and industrial applications, including as a pharmaceutical intermediate, antiseptic, and disinfectant .
Mechanism of Action
Action Environment
The action, efficacy, and stability of 5-Iodo-2-methylbenzoic acid can be influenced by various environmental factors . These could include the pH and composition of the solution it’s in, the presence of other compounds, and the temperature. For example, like many organic compounds, it may be more stable in a cool, dry, and dark environment. Its efficacy could be influenced by factors such as the concentration of the compound and the presence of other substances that could interact with it.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Iodo-2-methylbenzoic acid can be synthesized through the iodination of 2-methylbenzoic acid. One method involves reacting 2-methylbenzoic acid with iodine in the presence of an oxidizing agent such as iodic acid or periodic acid, along with acetic acid and acetic anhydride . The reaction is typically carried out under conditions that include the presence of a β-type zeolite catalyst .
Industrial Production Methods
The industrial production of this compound involves a two-step process: an iodination reaction step and a refining step. The iodination reaction is performed under conditions where iodine, an oxidizing agent, acetic acid, and acetic anhydride are present . The refining step includes techniques such as sublimation, distillation, and crystallization to purify the product .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields the corresponding alcohols or hydrocarbons.
Scientific Research Applications
5-Iodo-2-methylbenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Iodobenzoic Acid
- 4-Iodobenzoic Acid
- 2-Methyl-5-nitrobenzoic Acid
- 3-Iodo-2-methylbenzoic Acid
Uniqueness
5-Iodo-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its iodine atom at the 5-position and methyl group at the 2-position make it particularly useful in certain synthetic applications and industrial processes .
Properties
IUPAC Name |
5-iodo-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBHOZQZSHGUFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347446 | |
Record name | 5-Iodo-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54811-38-0 | |
Record name | 5-Iodo-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54811-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-2-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054811380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Iodo-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Iodo-2-Methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Iodo-2-methylbenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZR47NR9ZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Iodo-2-methylbenzoic acid in organic synthesis?
A1: this compound is a valuable building block in organic synthesis, particularly for constructing complex molecules like heterocycles. For example, it serves as a key starting material in the synthesis of 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, a potential anticancer agent. [] This highlights its utility in developing new pharmaceutical compounds.
Q2: What are the advantages of the reported methods for synthesizing this compound?
A2: Recent research describes efficient methods for producing this compound using porous materials with controlled pore sizes. [, ] These methods offer several advantages:
- High selectivity: The use of porous materials enhances the selectivity of iodine introduction into the substrate. []
- Industrial scalability: These methods avoid expensive metals and reagents, making them suitable for large-scale production. [, ]
- High purity: The processes yield this compound with high purity, a crucial factor for pharmaceutical applications. [, ]
Q3: What analytical techniques are commonly employed for characterizing this compound?
A3: Characterization of this compound typically involves techniques like Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), and single crystal X-ray crystallography. [] These techniques provide information about the compound's functional groups, proton environments, and three-dimensional structure, respectively.
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